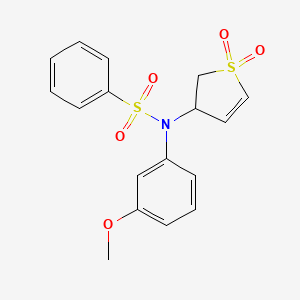

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Biochemical Inhibition and Pathophysiological Investigation

The compound's derivatives are utilized as inhibitors of kynurenine 3-hydroxylase, showing high affinity in vitro and efficacy in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration. These properties facilitate in-depth investigation of the pathophysiological role of the kynurenine pathway post-neuronal injury (Röver et al., 1997).

2. Potential in Photodynamic Cancer Therapy

Some derivatives demonstrate remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms (Pişkin et al., 2020).

3. Cytotoxicity and Anti-Tumor Potential

Certain derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Some sulfonamides strongly inhibit human cytosolic isoforms, indicating their potential in cancer therapy (Gul et al., 2016).

4. Antiproliferative Activity

Derivatives of this compound have been investigated for antiproliferative activity against various tumor cell lines. Structure-activity relationship studies suggest that xanthone benzenesulfonamide hybrid compounds could be developed as new anticancer agents (Motavallizadeh et al., 2014).

5. Novel Drug Synthesis and Biological Evaluation

The compound's derivatives are synthesized for various biological evaluations, such as antimycobacterial assays, displaying significant activity against Mycobacterium tuberculosis. These studies also explore the structure-activity relationships of these compounds (Ghorab et al., 2017).

6. Antibacterial and Enzyme Inhibition

Derivatives have been tested for their antibacterial properties, particularly against Escherichia coli, and evaluated for their enzyme inhibition potential, especially against lipoxygenase (Abbasi et al., 2019).

7. Molecular Docking for Anticancer Agents

Molecular docking studies have been conducted to explore the potential of derivatives as anticancer agents. This includes assessing their binding energies and spatial arrangements compared to standard cancer drugs (Putri et al., 2021).

8. Tautomerism Studies

Research on the tautomerism of derivatives, focusing on structural parameters, intramolecular hydrogen bonding, and intermolecular interactions, contributes to a better understanding of their crystal structures and potential applications (Beuchet et al., 1999).

9. Antibacterial Activity and Enzyme Inhibition

Synthesized derivatives have been screened for their antibacterial potential and inhibitory activity against lipoxygenase enzyme, showing promise as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

10. Comparative Biological Activity Study

Comparative studies of the biological activities of non-radical versus stable radical derivatives provide insights into their redox properties and potential therapeutic applications (Chatterjee et al., 2022).

Eigenschaften

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-23-16-7-5-6-14(12-16)18(15-10-11-24(19,20)13-15)25(21,22)17-8-3-2-4-9-17/h2-12,15H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMAIFRWNAQVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)

![2-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)

![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)

![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)